N-(1-phenylethyl)hydroxylamine
Overview
Description
N-(1-phenylethyl)hydroxylamine is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and chiral auxiliaries. The compound is characterized by the presence of a hydroxylamine functional group attached to a phenylethyl moiety. This structure is pivotal in the synthesis of chiral hydroxylamines and has been utilized in the development of selective sigma(1) ligands, which are of interest in medicinal chemistry due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of N-(1-phenylethyl)hydroxylamine can be achieved through a three-step, single-solvent telescoped process that is suitable for large-scale manufacturing. This process involves the use of p-toluenesulfonic acid salt and has been applied to the preparation of other chiral hydroxylamines . Additionally, the electrosynthesis of N-methylhydroxylamine, a related compound, has been reported to proceed via the electroreduction of nitromethane, which could potentially be adapted for the synthesis of N-(1-phenylethyl)hydroxylamine .
Molecular Structure Analysis
The molecular structure of compounds related to N-(1-phenylethyl)hydroxylamine has been elucidated using X-ray crystallography. For instance, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and N-phenyl-4-nitrophenethylamine have been determined, providing insights into the conformation of the phenyl group in relation to the amino-methylene N–C bond . These structural analyses are crucial for understanding the stereochemistry and reactivity of N-(1-phenylethyl)hydroxylamine derivatives.
Chemical Reactions Analysis
N-(1-phenylethyl)hydroxylamine and its derivatives participate in various chemical reactions that are significant in medicinal chemistry. For example, the diastereoselective synthesis of 1-α-phenylethyl-3,3-dimethyldiaziridine from N-(S)-α-phenylacetonimine and hydroxylamine-O-sulfonic acid has been carried out with high diastereoselectivity . The ability to control stereochemistry in such reactions is essential for the development of chiral drugs and ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-phenylethyl)hydroxylamine derivatives are influenced by their molecular structure. The presence of the hydroxylamine group imparts certain reactivity patterns, such as the ability to form oximes and hydroxamic acids, which are relevant in the synthesis of bioactive molecules. The synthesis of (R)-N-benzyl-1-phenylethylamine, a compound with a similar structure, has been achieved with high yield, indicating the stability and reactivity of the phenylethylamine backbone . Additionally, the synthesis of 1-hydroxy-phenethylamine derivatives has been explored for the synthesis of bio-active small molecules, demonstrating the versatility of the phenylethylamine scaffold .
Scientific Research Applications
Results or Outcomes
2. Determination of Hydroxylamine in Water Samples
Results or Outcomes
3. Use in Nitroxide-Mediated Living Radical Polymerization
Results or Outcomes
4. Use as a Reducing Agent
Results or Outcomes
5. Use in Biological Nitrification
Summary of the Application
Hydroxylamine, including N-(1-phenylethyl)hydroxylamine, is involved in the oxidation of ammonia to nitrite, a step in biological nitrification .
Methods of Application or Experimental Procedures
In biological systems, certain bacteria oxidize ammonia to hydroxylamine using the enzyme ammonia monooxygenase. The hydroxylamine is then further oxidized to nitrite by the enzyme hydroxylamine oxidoreductase .
Results or Outcomes
The result of this process is the conversion of ammonia, a common waste product, into nitrite, which can be further processed by other organisms in the nitrogen cycle .
6. Use as a DNA Nucleobase Amine-Hydroxylating Agent
Summary of the Application
High concentrations of hydroxylamine, including N-(1-phenylethyl)hydroxylamine, are used by biologists to introduce mutations by acting as a DNA nucleobase amine-hydroxylating agent .
Methods of Application or Experimental Procedures
In molecular biology research, hydroxylamine is used to induce mutations in DNA. It does this by hydroxylating the amine group of cytosine, which can then mispair with adenine during DNA replication, leading to a C to T transition mutation .
Results or Outcomes
The use of hydroxylamine as a mutagenic agent allows researchers to study the effects of specific mutations on gene function .
Safety And Hazards
N-(1-phenylethyl)hydroxylamine is a chemical compound that needs to be handled with care. It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
N-(1-phenylethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456060 | |
Record name | N-(1-phenylethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)hydroxylamine | |
CAS RN |
2912-98-3 | |
Record name | N-(1-phenylethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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